In-Depth Technical Guide: 2-(4-Bromophenyl)ethylamine Hydrochloride
In-Depth Technical Guide: 2-(4-Bromophenyl)ethylamine Hydrochloride
CAS Number: 39260-89-4
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)ethylamine hydrochloride, a key chemical intermediate. The document details its physicochemical properties, outlines a detailed synthesis protocol, and discusses its known applications and potential biological significance based on available data.
Chemical and Physical Properties
2-(4-Bromophenyl)ethylamine hydrochloride is the hydrochloride salt of the brominated phenethylamine derivative, 2-(4-Bromophenyl)ethylamine. While extensive data for the hydrochloride salt is limited, the properties of the free base are well-documented and provide valuable context. The data presented below has been compiled from various chemical supplier databases and literature sources.
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)ethylamine and its Hydrochloride Salt
| Property | 2-(4-Bromophenyl)ethylamine | 2-(4-Bromophenyl)ethylamine Hydrochloride |
| CAS Number | 73918-56-6 | 39260-89-4[1] |
| Molecular Formula | C₈H₁₀BrN | C₈H₁₁BrClN |
| Molecular Weight | 200.08 g/mol [2] | 236.54 g/mol |
| Appearance | Colorless to light yellow liquid | White to beige powder |
| Melting Point | Not available | 240-243 °C |
| Boiling Point | 63-72 °C at 0.2 mmHg | Not available |
| Density | 1.29 g/mL at 25 °C | Not available |
| Refractive Index | n20/D 1.574 | Not available |
| Solubility | Slightly soluble in water.[3] | Soluble in water (2 mg/mL) |
| Purity | Typically >98% (GC) | Typically >96% |
Synthesis and Experimental Protocols
The synthesis of 2-(4-Bromophenyl)ethylamine hydrochloride is typically achieved in a two-step process. First, the free base, 2-(4-Bromophenyl)ethylamine, is synthesized. This is followed by its conversion to the hydrochloride salt. While specific literature detailing a full experimental protocol for this exact compound is sparse, a general and reliable method can be constructed based on established organic chemistry principles for the synthesis of phenethylamines and their subsequent salt formation.
Synthesis of 2-(4-Bromophenyl)ethylamine (Free Base)
A common and effective method for the synthesis of phenethylamines is the reduction of the corresponding phenylacetonitrile.
Experimental Protocol:
Reaction: Reduction of 4-Bromophenylacetonitrile
Reagents and Materials:
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4-Bromophenylacetonitrile
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Lithium aluminum hydride (LiAlH₄) or Raney Nickel with hydrogen gas
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Anhydrous diethyl ether or methanol
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Dilute sulfuric acid or hydrochloric acid for workup
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Sodium hydroxide or other base for neutralization
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Anhydrous magnesium sulfate or sodium sulfate for drying
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Distillation apparatus
Procedure:
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Reduction: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromophenylacetonitrile in an appropriate anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction or methanol for catalytic hydrogenation) is prepared.
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The reducing agent is then carefully added. If using LiAlH₄, it is typically added portion-wise at a controlled temperature (e.g., 0 °C). For catalytic hydrogenation, the nitrile solution is added to a high-pressure hydrogenation bomb with a Raney nickel catalyst, and the vessel is pressurized with hydrogen gas and heated.[4]
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The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Workup: The reaction is carefully quenched. For LiAlH₄ reductions, this is typically done by the sequential addition of water and a sodium hydroxide solution. For catalytic hydrogenation, the catalyst is removed by filtration.[4]
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The crude product is then extracted from the aqueous layer using an organic solvent.
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The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(4-Bromophenyl)ethylamine.
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Purification: The crude product can be purified by vacuum distillation to obtain the pure free base.[4]
Conversion to 2-(4-Bromophenyl)ethylamine Hydrochloride
The purified free base is then converted to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
Reaction: Acid-Base reaction with Hydrochloric Acid
Reagents and Materials:
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2-(4-Bromophenyl)ethylamine (free base)
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Anhydrous diethyl ether or other suitable organic solvent
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Hydrochloric acid (concentrated or as a solution in a solvent like isopropanol)
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Stirring apparatus
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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The purified 2-(4-Bromophenyl)ethylamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether.
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While stirring, a solution of hydrochloric acid is added dropwise. This can be concentrated hydrochloric acid or a solution of HCl in a solvent like isopropanol. The addition is continued until the solution becomes acidic (test with pH paper).
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The hydrochloride salt will precipitate out of the solution as a solid.
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The mixture is stirred for a period to ensure complete precipitation.
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The solid product is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and then dried under vacuum to yield pure 2-(4-Bromophenyl)ethylamine hydrochloride.
Applications and Biological Significance
2-(4-Bromophenyl)ethylamine and its hydrochloride salt are primarily utilized as intermediates in organic synthesis. The presence of the bromine atom on the phenyl ring and the reactive ethylamine side chain makes it a versatile building block for the synthesis of more complex molecules.
Known Applications:
-
Synthesis of Pyrazinoisoquinoline Derivatives: 4-Bromophenethylamine has been used in the synthesis of pyrazinoisoquinoline derivatives.[3]
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Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide: It serves as a precursor in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide.[3]
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Synthesis of Alkyl Arylamino Sulfides: It has been employed in the synthesis of alkyl arylamino sulfides.[3]
Potential Biological Significance:
Given its role as a synthetic intermediate, it is plausible that 2-(4-Bromophenyl)ethylamine hydrochloride is used in the development of novel drug candidates targeting various receptors and enzymes. Further research is required to elucidate any specific biological activities of this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 2-(4-Bromophenyl)ethylamine hydrochloride from 4-bromophenylacetonitrile.
Caption: Synthesis of 2-(4-Bromophenyl)ethylamine Hydrochloride.
Logical Relationship of Substituted Phenethylamines
This diagram illustrates the structural relationship of 2-(4-Bromophenyl)ethylamine to the parent phenethylamine structure and other substituted derivatives, highlighting its place within this broad class of compounds.
Caption: Structural Relationship of 2-(4-Bromophenyl)ethylamine.
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. 2-(4-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Account Suspended [tethyschemical.com]
